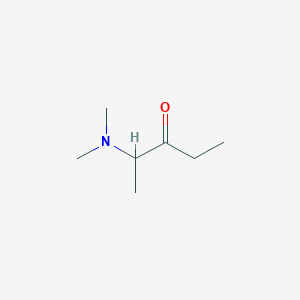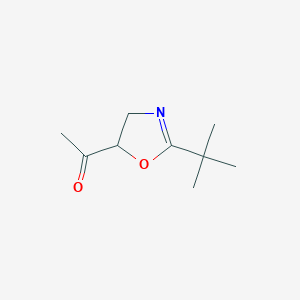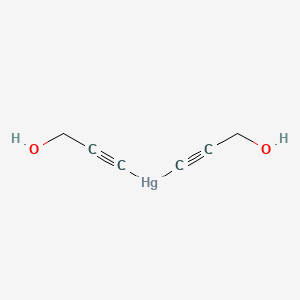![molecular formula C42H38O4 B13793493 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is a complex organic compound characterized by multiple phenolic groups and trimethylphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Trimethylphenyl Intermediate: The initial step involves the alkylation of phenol with methyl groups to form 2,4,6-trimethylphenol.
Coupling Reaction: The trimethylphenol intermediate undergoes a coupling reaction with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form a bisphenol intermediate.
Final Coupling: The bisphenol intermediate is then coupled with another equivalent of 4-hydroxybenzaldehyde under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The phenolic groups in the compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Nitrated or halogenated phenolic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple phenolic groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s phenolic groups are of interest due to their antioxidant properties. It is studied for its potential to scavenge free radicals and protect against oxidative stress.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may have implications in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders.
Industry
In industrial applications, the compound is used in the production of polymers and resins. Its phenolic structure contributes to the stability and durability of these materials.
作用机制
The mechanism of action of 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is primarily related to its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.
相似化合物的比较
Similar Compounds
Bisphenol A: A simpler bisphenol compound with two phenolic groups.
Tetrahydroxybenzene: A compound with four hydroxyl groups on a benzene ring.
Trimethylphenol: A compound with three methyl groups on a phenol ring.
Uniqueness
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is unique due to its combination of multiple phenolic groups and trimethylphenyl substituents
属性
分子式 |
C42H38O4 |
|---|---|
分子量 |
606.7 g/mol |
IUPAC 名称 |
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol |
InChI |
InChI=1S/C42H38O4/c1-23-37(29-7-15-33(43)16-8-29)25(3)41(26(4)38(23)30-9-17-34(44)18-10-30)42-27(5)39(31-11-19-35(45)20-12-31)24(2)40(28(42)6)32-13-21-36(46)22-14-32/h7-22,43-46H,1-6H3 |
InChI 键 |
UWXFKPCGVSIQLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)O)C)C5=CC=C(C=C5)O)C)C)C6=CC=C(C=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


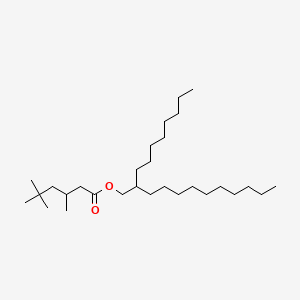
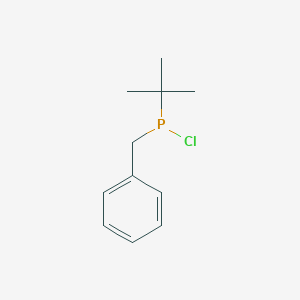


![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
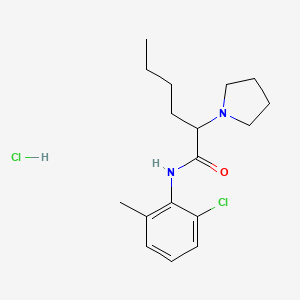
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
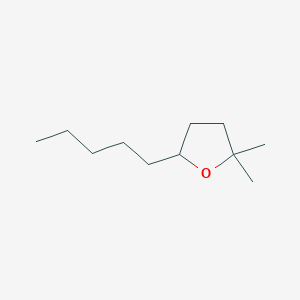

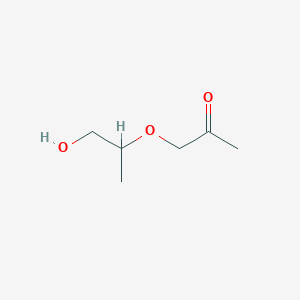
![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
